![molecular formula C20H26O B11844572 Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]- CAS No. 873798-26-6](/img/structure/B11844572.png)
Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE is an organic compound with the molecular formula C20H26O It is characterized by the presence of two tert-butyl groups attached to a naphthalene ring, which is further connected to an ethanone group
准备方法
The synthesis of 1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, specifically those substituted with tert-butyl groups.
Reaction Conditions: The reaction conditions often involve Friedel-Crafts acylation, where an acyl chloride reacts with the naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity.
化学反应分析
1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho or para to the tert-butyl groups.
Common Reagents: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution are commonly used.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives and substituted naphthalene compounds.
科学研究应用
1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and advanced composites.
作用机制
The mechanism by which 1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, influencing various biochemical pathways.
Pathways Involved: It may modulate oxidative stress pathways, inhibit certain enzymes, or interact with DNA to exert its effects.
相似化合物的比较
1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE can be compared with other similar compounds such as:
1-(2,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)METHANONE: Differing by the presence of a methanone group instead of ethanone, affecting its chemical properties and uses.
1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)PROPANE: With a propane group, this compound exhibits different physical and chemical characteristics.
属性
CAS 编号 |
873798-26-6 |
|---|---|
分子式 |
C20H26O |
分子量 |
282.4 g/mol |
IUPAC 名称 |
1-(3,6-ditert-butylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C20H26O/c1-13(21)18-12-16(20(5,6)7)11-14-10-15(19(2,3)4)8-9-17(14)18/h8-12H,1-7H3 |
InChI 键 |
VCEGXKSLLYDDFU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11844489.png)
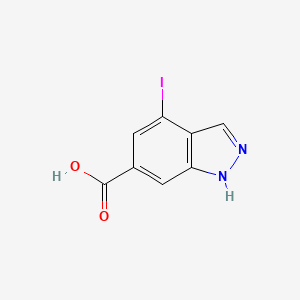

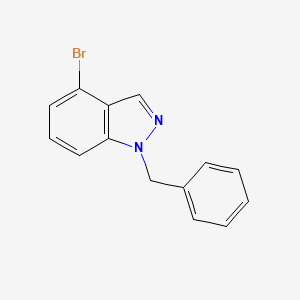
![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)

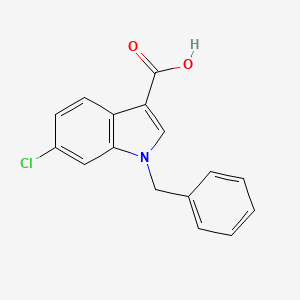
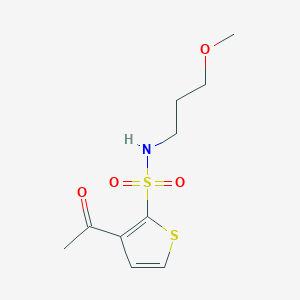
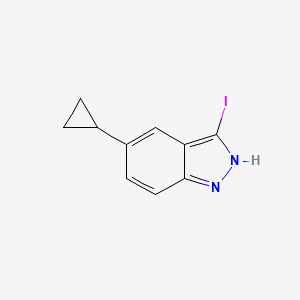
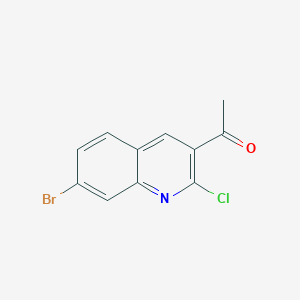
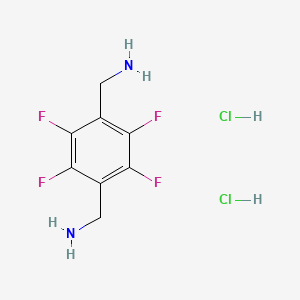

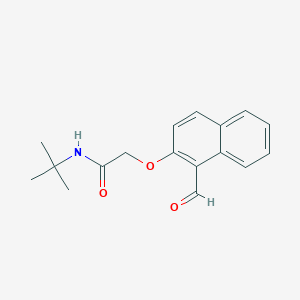
![3-Anilino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11844565.png)
